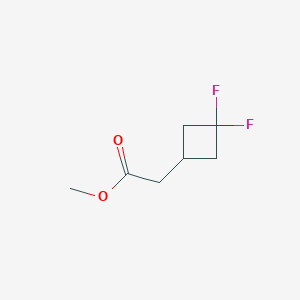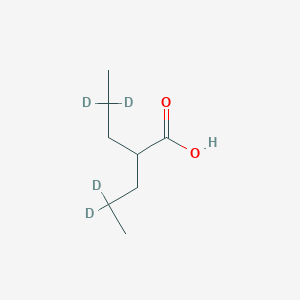
(3R,4R)-3,4-Difluoropyrrolidine hydrochloride
Vue d'ensemble
Description
Pyrrolidine is a cyclic secondary amine, a member of the class of compounds known as azacyclic compounds. It is a fundamental parent structure for a number of biologically active alkaloids such as nicotine and hygrine .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves methods such as the Grignard reaction, reduction of pyrrolidones, or cyclization reactions .Molecular Structure Analysis
The molecular structure of pyrrolidine consists of a five-membered ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
Pyrrolidines can participate in a variety of chemical reactions. They can act as bases, similar to other amines, and can be protonated to form salts .Physical And Chemical Properties Analysis
Pyrrolidine is a colorless liquid with a strong ammonia-like odor. It is miscible with water and most organic solvents .Applications De Recherche Scientifique
Enantioselective Synthesis in Medicinal Chemistry
(3R,4R)-3,4-Difluoropyrrolidine hydrochloride is a key synthon in the synthesis of biologically active compounds. Its synthesis from commercially available 2-chloro-2,2-difluoroacetic acid exemplifies its role in creating valuable building blocks for medicinal chemistry applications (Wei et al., 2012).
Application in the Synthesis of Bioactive Molecules
The compound plays a crucial role in synthesizing multifunctional synthons for bioactive molecules. For example, a study details its use in creating 3,4-fused γ-lactone-γ-lactam bicyclic systems from chiral D-alanine methyl ester hydrochloride, highlighting its versatility in generating complex molecular structures (Shaameri et al., 2016).
Fluorination Effects on Molecular Properties
Research on monofluorination and difluorination effects at the proline position, including (3R,4R)-3,4-difluoroproline, has shown that these modifications can influence molecular properties, such as conformational behavior, which is critical in biological and medicinal chemistry (Hofman et al., 2018).
Use in NMR Studies
The introduction of difluorination in (3S,4R)-3,4-difluoroproline has made it a suitable probe for fluorine NMR studies. This reveals its utility in detailed structural analysis, contributing to a deeper understanding of molecular interactions and conformations (Hofman et al., 2018).
Contribution to Influenza Neuraminidase Inhibitors
(3R,4R)-3,4-Difluoropyrrolidine hydrochloride has been instrumental in the development of influenza neuraminidase inhibitors. Its incorporation into molecular structures has led to the creation of potent inhibitors, showcasing its relevance in antiviral drug development (Wang et al., 2001).
Factor Xa Inhibitory Activity
The compound has been studied for its factor Xa inhibitory activity, highlighting its potential in developing new therapeutics for blood coagulation disorders. A clinical candidate from this series, R1663, has shown promising results in Phase I clinical studies (Anselm et al., 2010).
Exploration in Polymer Chemistry
In polymer chemistry, the electrochemical polymerization of derivatives, such as 3,4-difluoropyrrole, has been examined. This research provides insights into the physicochemical behaviors of polymers derived from such fluorinated pyrroles, contributing to the development of new materials with unique properties (Audebert et al., 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3R,4R)-3,4-difluoropyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2H2;1H/t3-,4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUYOMPVOXGHIR-VKKIDBQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-3,4-Difluoropyrrolidine hydrochloride | |
CAS RN |
869481-92-5 | |
| Record name | rac-(3R,4R)-3,4-difluoropyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-(4-Methoxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B1433726.png)




![Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433736.png)






![2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B1433747.png)
